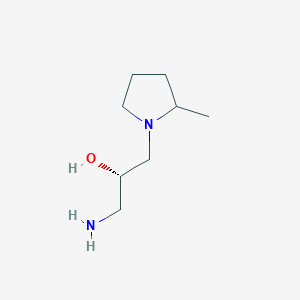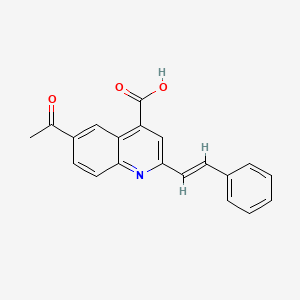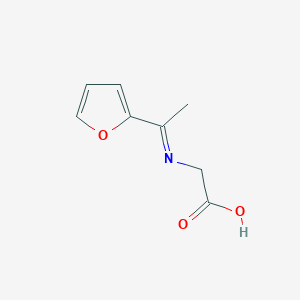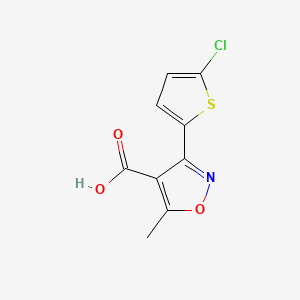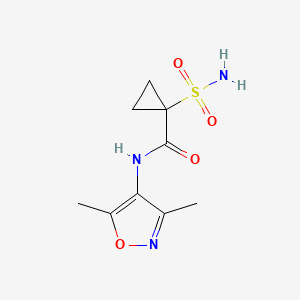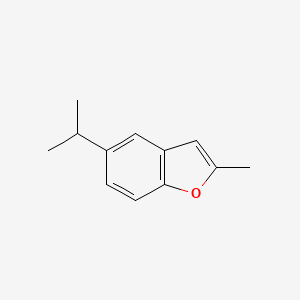
5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that contains both quinoline and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of quinoline-6-carbaldehyde with 2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit phosphoinositide-3-kinase (PI3K), which plays a key role in cell signaling pathways .
相似化合物的比较
Similar Compounds
- 5-(Quinoxalin-6-ylmethylene)thiazolidine-2,4-dione
- 5-(Quinoxalin-6-ylmethylene)thiazolidine-2-thione
Uniqueness
5-(Quinolin-6-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the presence of both quinoline and thiazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
分子式 |
C13H8N2OS2 |
|---|---|
分子量 |
272.3 g/mol |
IUPAC 名称 |
(5E)-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H8N2OS2/c16-12-11(18-13(17)15-12)7-8-3-4-10-9(6-8)2-1-5-14-10/h1-7H,(H,15,16,17)/b11-7+ |
InChI 键 |
ZFGAUFCQRUSRCF-YRNVUSSQSA-N |
手性 SMILES |
C1=CC2=C(C=CC(=C2)/C=C/3\C(=O)NC(=S)S3)N=C1 |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=S)S3)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


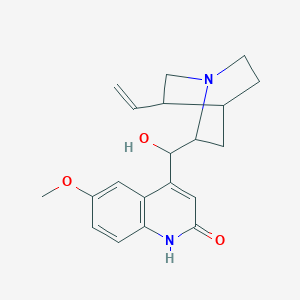
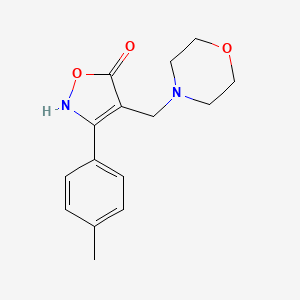
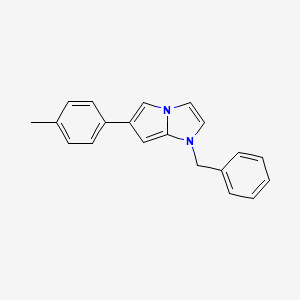
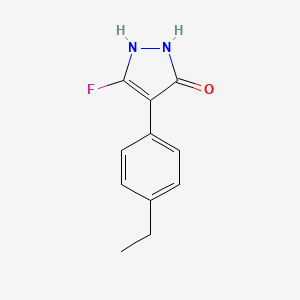

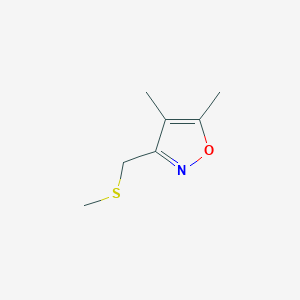
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)
